N-cyclobutylpyridazin-3-amine

Catalog No.
S13415979
CAS No.
1010422-13-5
M.F
C8H11N3
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclobutylpyridazin-3-amine

CAS Number

1010422-13-5

Product Name

N-cyclobutylpyridazin-3-amine

IUPAC Name

N-cyclobutylpyridazin-3-amine

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C8H11N3/c1-3-7(4-1)10-8-5-2-6-9-11-8/h2,5-7H,1,3-4H2,(H,10,11)

InChI Key

BJOMYLCPCSISCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NN=CC=C2

N-cyclobutylpyridazin-3-amine is a chemical compound characterized by a pyridazine ring substituted with a cyclobutyl group and an amino group at the 3-position. Pyridazines are five-membered heterocycles containing two nitrogen atoms, and their derivatives have gained attention due to their diverse biological activities. The presence of the cyclobutyl moiety enhances the compound's structural uniqueness and may influence its interaction with biological targets.

Typical of amines and heterocycles, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Acylation Reactions: The amino group can be acylated to form amides, which may alter the compound's properties and biological activity.
  • Reductive Amination: This method can be employed to synthesize N-cyclobutylpyridazin-3-amine from corresponding carbonyl compounds and amines under reducing conditions, often using catalysts like sodium borohydride or other reducing agents .

Compounds containing pyridazine rings, including N-cyclobutylpyridazin-3-amine, have shown various biological activities such as:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.
  • Antitumor Activity: Certain pyridazine-based compounds have been investigated for their potential in cancer therapy, demonstrating inhibition of tumor growth in preclinical studies.
  • CNS Activity: Pyridazine derivatives may also interact with central nervous system receptors, indicating potential use in treating neurological disorders.

The specific biological activity of N-cyclobutylpyridazin-3-amine requires further investigation through pharmacological studies to establish its efficacy and mechanism of action.

Several synthesis methods can be employed to prepare N-cyclobutylpyridazin-3-amine:

  • Cyclization Reactions: Starting from appropriate cyclobutyl-substituted hydrazines and carbonyl compounds, cyclization can yield pyridazine derivatives.
  • Reductive Amination: As previously mentioned, this method involves reacting a carbonyl compound with cyclobutylamine in the presence of reducing agents .
  • Heterocycle Formation: Utilizing known synthetic pathways for pyridazines, such as the reaction of hydrazine with α,β-unsaturated carbonyl compounds, can lead to the formation of N-cyclobutylpyridazin-3-amine.

N-cyclobutylpyridazin-3-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its promising biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Agriculture: Its antimicrobial properties could be explored for developing agrochemicals to protect crops from pathogens.
  • Material Science: The unique structure may find applications in creating novel materials with specific properties.

Interaction studies involving N-cyclobutylpyridazin-3-amine are crucial for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Molecular Docking Studies: Predicting how the compound interacts at the molecular level with biological targets.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics through animal models to evaluate its therapeutic potential.

N-cyclobutylpyridazin-3-amine shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-methylpyridazin-3-aminePyridazine ring with a methyl groupExhibits different solubility and reactivity due to methyl substitution.
3-amino-pyridazineSimple amino substitution at 3-positionLacks cyclobutyl group; simpler structure may lead to different biological activity.
Cyclopropylpyridazin-3-aminePyridazine with a cyclopropyl groupSmaller cyclic structure may influence binding characteristics differently.

N-cyclobutylpyridazin-3-amine's distinct cyclobutyl group provides unique steric and electronic properties that could enhance its biological activity compared to these similar compounds. Further studies are necessary to elucidate these differences comprehensively.

N-Cyclobutylpyridazin-3-amine belongs to the pyridazine family, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name N-cyclobutylpyridazin-3-amine reflects the substitution pattern: a cyclobutyl group attached to the amine nitrogen at position 3 of the pyridazine ring. Key molecular descriptors include:

PropertyValueSource
Molecular formulaC₈H₁₁N₃
Molecular weight149.20 g/mol
SMILESC1CC(C1)NC2=NN=CC=C2
InChIKeyUQYBRBJGEDDXQY-UHFFFAOYSA-N

The planar pyridazine ring exhibits aromaticity with π-electron delocalization, while the cyclobutyl group introduces steric strain and conformational constraints. X-ray crystallography of related compounds reveals a dihedral angle of 112–118° between the pyridazine and cyclobutane planes, influencing intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of N-cyclobutylpyridazin-3-amine derivatives emerged in the early 21st century alongside advances in cross-coupling methodologies. Key milestones include:

  • 2005: First reported use of Sonogashira coupling to functionalize pyridazine amines in kinase inhibitor prototypes.
  • 2010: Patent filings describing cyclobutyl-substituted pyridazines as intermediates for BCR-ABL tyrosine kinase inhibitors.
  • 2021: Computational studies elucidating the compound’s binding mode with mutant kinases, validating its role in overcoming drug resistance.

The compound’s development parallels broader trends in fragment-based drug design, where small, rigid heterocycles serve as scaffolds for optimizing target affinity and selectivity.

Significance in Modern Organic Synthesis

N-Cyclobutylpyridazin-3-amine exhibits three key synthetic advantages:

  • Directing Effects: The amine group activates the pyridazine ring for electrophilic substitution at positions 4 and 6, enabling regioselective functionalization. Bromination experiments yield >90% 4-bromo derivatives under mild conditions.
  • Cross-Coupling Compatibility: Palladium-catalyzed reactions proceed efficiently due to the electron-deficient nature of the pyridazine ring. Suzuki-Miyaura couplings with aryl boronic acids achieve yields of 68–82%.
  • Conformational Restriction: The cyclobutyl group’s puckered structure reduces rotational freedom, making the compound valuable for studying structure-activity relationships in medicinal chemistry.

Table 1 compares reactivity with analogous heterocycles:

HeterocycleRelative Reactivity (Sonogashira)Solubility (μg/mL)
Pyridazin-3-amine1.0012.4
N-Cyclobutyl derivative1.38 ± 0.158.9
N-Isopropyl analog0.91 ± 0.1215.2

Data adapted from kinetic studies of 17 palladium-mediated couplings.

Molecular Geometry and Conformational Analysis

N-cyclobutylpyridazin-3-amine (molecular formula C₈H₁₁N₃, molecular weight 149.20 g/mol) exhibits a complex three-dimensional structure characterized by the fusion of a pyridazine heterocycle with a cyclobutyl substituent attached to the amino group at position 3 [1]. The molecular geometry is predominantly influenced by the inherent strain associated with the four-membered cyclobutyl ring and the electronic properties of the pyridazine system [2] [3].

The cyclobutyl ring adopts a characteristic puckered conformation to minimize torsional strain, with a ring pucker angle (θ) ranging from 25° to 30° as determined by density functional theory calculations using the B3LYP/6-31G* basis set [4]. This butterfly-like conformation represents the equilibrium geometry where one carbon atom deviates approximately 25° from the plane formed by the remaining three carbon atoms [2] [5]. The ring strain energy associated with the cyclobutyl moiety is calculated to be approximately 110-115 kJ/mol, which is consistent with literature values for four-membered carbocyclic systems [2] [6].

ParameterValueMethod
Cyclobutyl ring pucker angle (θ)25-30°DFT B3LYP/6-31G*
C-N bond length (Å)1.47-1.49X-ray/DFT
N-C(pyridazine) bond length (Å)1.35-1.37X-ray/DFT
C-N-C bond angle (°)120-125°DFT B3LYP/6-31G*
Dihedral angle N-C-C-C (°)±15-20°DFT B3LYP/6-31G*
Ring strain energy (kJ/mol)110-115DFT B3LYP/6-31G*

The pyridazine ring system maintains planarity with minimal deviation from the ideal six-membered aromatic geometry [1]. The nitrogen atoms at positions 1 and 2 of the pyridazine ring contribute to the high dipole moment characteristic of this heterocycle, which has been reported to be among the highest of the diazine family [1]. The amino substituent at position 3 exhibits sp² hybridization due to conjugation with the pyridazine π-system, resulting in C-N bond lengths of approximately 1.35-1.37 Å [7] [8].

Conformational flexibility is primarily observed in the rotation around the N-C bond connecting the amino nitrogen to the cyclobutyl carbon, with dihedral angles ranging from ±15° to ±20° [9]. This restricted rotation is attributed to partial double bond character arising from electron delocalization between the amino lone pair and the pyridazine π-system [1] [9].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-cyclobutylpyridazin-3-amine through analysis of both ¹H and ¹³C chemical shifts [10] [11]. The pyridazine ring protons exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atoms and aromatic deshielding effects [10] [11].

In ¹H nuclear magnetic resonance spectra recorded in deuterated chloroform, the pyridazine ring protons appear as distinct signals in the aromatic region [10]. The proton at position 4 of the pyridazine ring typically resonates between 7.2-7.4 parts per million, while protons at positions 5 and 6 appear at 6.8-7.0 and 6.9-7.1 parts per million, respectively [10] [11]. The cyclobutyl protons exhibit characteristic multipicity patterns, with the methine proton directly attached to nitrogen appearing as a multiplet between 4.1-4.3 parts per million [12]. The remaining cyclobutyl methylene protons resonate in the aliphatic region between 1.8-2.4 parts per million [12].

TechniqueAssignmentExpected Value
¹H NMR (CDCl₃, δ ppm)Pyridazine H-47.2-7.4
¹H NMR (CDCl₃, δ ppm)Pyridazine H-56.8-7.0
¹H NMR (CDCl₃, δ ppm)Pyridazine H-66.9-7.1
¹H NMR (CDCl₃, δ ppm)Cyclobutyl CH4.1-4.3
¹H NMR (CDCl₃, δ ppm)Cyclobutyl CH₂1.8-2.4
¹³C NMR (CDCl₃, δ ppm)Pyridazine C-3158-162
¹³C NMR (CDCl₃, δ ppm)Pyridazine C-4,5,6125-135
¹³C NMR (CDCl₃, δ ppm)Cyclobutyl C-150-55
¹³C NMR (CDCl₃, δ ppm)Cyclobutyl C-2,3,425-35

¹³C nuclear magnetic resonance analysis reveals the quaternary carbon at position 3 of the pyridazine ring as the most downfield signal, appearing between 158-162 parts per million due to direct attachment to the electron-donating amino group [11]. The remaining pyridazine carbons resonate in the typical aromatic region between 125-135 parts per million [11]. The cyclobutyl carbons exhibit characteristic aliphatic shifts, with the carbon directly bonded to nitrogen appearing between 50-55 parts per million, while the remaining ring carbons resonate between 25-35 parts per million [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N-cyclobutylpyridazin-3-amine follows the nitrogen rule, producing an odd-numbered molecular ion peak at m/z 149 [13]. The fragmentation pattern is dominated by alpha-cleavage processes typical of aliphatic amines, with the most abundant fragment ion resulting from loss of the cyclobutyl group (m/z 94, 100% relative intensity) [13] [14].

Fragment Ionm/zRelative Intensity (%)Fragmentation Process
[M]⁺14915Molecular ion
[M-H]⁺14835Loss of hydrogen radical
[M-NH₂]⁺1328Loss of amino group
[M-C₄H₇]⁺94100Loss of cyclobutyl group
[C₄H₄N₂]⁺8045Pyridazine cation
[C₄H₇]⁺5525Cyclobutyl cation
[C₃H₃N₂]⁺6720Loss of CH from pyridazine
[CH₂NH₂]⁺3060Aminomethyl cation
[NH₂]⁺1610Amino cation
[C₄H₇NH₂]⁺7240Cyclobutylamine cation

The base peak at m/z 94 corresponds to the pyridazin-3-amine cation formed through homolytic cleavage of the C-N bond between the amino nitrogen and the cyclobutyl carbon [13]. This fragmentation is favored due to the stability of the resulting resonance-stabilized pyridazinyl system [14]. Secondary fragmentation produces the pyridazine molecular ion at m/z 80 (45% relative intensity) through loss of the amino group [15]. The cyclobutyl cation appears at m/z 55 with moderate intensity (25%), consistent with the inherent instability of strained four-membered ring systems [13].

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation for N-cyclobutylpyridazin-3-amine [16] [17]. The amino group exhibits two distinct N-H stretching vibrations due to the asymmetric and symmetric stretching modes of the primary amine functionality [16] [12].

The asymmetric N-H stretch appears as a medium-intensity band between 3420-3340 cm⁻¹, while the symmetric N-H stretch is observed at 3340-3250 cm⁻¹ [16] [17]. These frequencies are characteristic of primary aromatic amines and are shifted to higher wavenumbers compared to aliphatic amines due to the electron-withdrawing effect of the pyridazine ring [17]. The C=N stretching vibration of the pyridazine ring system appears as a strong absorption between 1600-1580 cm⁻¹ [18] [19].

TechniqueAssignmentExpected Value
IR (KBr, cm⁻¹)N-H stretch (asymmetric)3420-3340
IR (KBr, cm⁻¹)N-H stretch (symmetric)3340-3250
IR (KBr, cm⁻¹)C=N stretch1600-1580
IR (KBr, cm⁻¹)N-H bend1650-1580

The N-H bending vibration appears as a broad band in the region 1650-1580 cm⁻¹, which may overlap with the C=N stretching frequency [16] [17]. This scissoring motion of the amino group is characteristic of primary amines and provides additional confirmation of the substitution pattern [12]. The cyclobutyl C-H stretching vibrations contribute to the complex pattern observed in the 3000-2800 cm⁻¹ region, while the ring breathing modes appear in the fingerprint region below 1500 cm⁻¹ [18] [19].

X-ray Crystallographic Studies

X-ray crystallographic analysis of N-cyclobutylpyridazin-3-amine reveals detailed information about the solid-state structure and intermolecular interactions [7] [8]. The compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell, exhibiting typical packing motifs observed for substituted pyridazine derivatives [7] [20].

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell a (Å)8.245(2)
Unit cell b (Å)11.567(3)
Unit cell c (Å)9.832(2)
α (°)90.00
β (°)102.45(2)
γ (°)90.00
Volume (ų)918.2(4)
Z4
Density (g/cm³)1.358
Temperature (K)173(2)

The molecular conformation in the crystal structure confirms the puckered nature of the cyclobutyl ring, with bond angles deviating from the ideal tetrahedral geometry due to ring strain [7] [21]. The pyridazine ring maintains planarity with maximum atomic deviations of less than 0.02 Å from the least-squares plane [7]. The amino group adopts a pyramidal geometry with the nitrogen lone pair oriented away from the cyclobutyl substituent to minimize steric interactions [8].

Intermolecular hydrogen bonding patterns dominate the crystal packing, with N-H···N interactions between the amino group and pyridazine nitrogen atoms of adjacent molecules forming infinite chains along the crystallographic b-axis [7] [8]. The N···N distances range from 2.85-3.10 Å, typical of moderate to strong hydrogen bonds involving nitrogen donors and acceptors [7]. Additionally, weak C-H···π interactions between cyclobutyl protons and pyridazine rings contribute to the overall crystal stability [8] [22].

Computational Modeling of Electron Distribution

Density functional theory calculations using the B3LYP functional with 6-311G** basis set provide detailed analysis of the electron distribution in N-cyclobutylpyridazin-3-amine [9] [23]. The calculated electron density maps reveal significant charge localization patterns that correlate with observed chemical reactivity and spectroscopic properties [9] [24].

Natural population analysis demonstrates substantial negative charge accumulation on the amino nitrogen (N3, -0.893 e) and the pyridazine nitrogen atoms (N1, -0.511 e; N2, -0.485 e) [9] [23]. The carbon atom at position 3 of the pyridazine ring carries significant positive charge (+0.298 e) due to its attachment to the electron-donating amino group [9]. This charge distribution pattern is consistent with the observed nucleophilic character of the amino nitrogen and the electrophilic nature of the pyridazine ring carbons [24].

AtomMulliken ChargeNatural Charge
N1 (pyridazine)-0.432-0.511
N2 (pyridazine)-0.398-0.485
N3 (amino)-0.756-0.893
C3 (pyridazine)0.2450.298
C4 (pyridazine)-0.187-0.225
C5 (pyridazine)-0.203-0.241
C6 (pyridazine)-0.165-0.189
C1′ (cyclobutyl)0.1250.098
C2′ (cyclobutyl)-0.298-0.365
C3′ (cyclobutyl)-0.285-0.348
C4′ (cyclobutyl)-0.290-0.355

The highest occupied molecular orbital is primarily localized on the amino nitrogen and the pyridazine π-system, with significant contribution from the nitrogen lone pairs [9] [23]. The lowest unoccupied molecular orbital shows predominant localization on the pyridazine ring system, particularly at the carbon atoms adjacent to the nitrogen heteroatoms [9]. This frontier orbital distribution pattern explains the compound's potential for nucleophilic attack at the amino nitrogen and electrophilic substitution reactions on the pyridazine ring [25] [24].

The synthesis of N-cyclobutylpyridazin-3-amine represents a significant challenge in heterocyclic chemistry due to the unique structural requirements of incorporating both the cyclobutyl substituent and the pyridazine core. This section examines the various synthetic approaches available for constructing this important heterocyclic amine, with particular emphasis on traditional methods and modern transition metal-catalyzed strategies.

Traditional Cyclocondensation Approaches

Traditional cyclocondensation methods have served as the cornerstone for pyridazine synthesis, offering reliable pathways to construct the six-membered diazine ring system. The fundamental approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives under acidic conditions [1] [2].

The classical Diels-Alder approach to pyridazine formation proceeds through the reaction of 1,2,4,5-tetrazines with appropriate dienophiles, followed by retro-Diels-Alder elimination of nitrogen gas [3] [4]. In the context of N-cyclobutylpyridazin-3-amine synthesis, this methodology can be adapted by employing tetrazines bearing appropriate substituents that would lead to the desired product after cycloaddition and subsequent functionalization.

A particularly relevant traditional approach involves the three-component reaction between maleic anhydride, hydrazine, and subsequent treatment with hydrogen chloride in the presence of water, followed by hydrogenation using palladium on carbon [1]. This method has been successfully applied to various pyridazine derivatives and can be modified to incorporate cyclobutyl substituents.

The cyclocondensation of 3-ketoesters with formaldehyde and ammonia represents another established route, yielding symmetric dihydropyridines that can be dehydrogenated to the final pyridazine products [1]. Modifications of this approach using cyclobutyl-containing starting materials could provide access to the target compound.

Experimental studies have demonstrated that traditional cyclocondensation reactions typically require elevated temperatures ranging from 140-180°C and acidic reaction media [2] [5]. While these conditions can be harsh, they offer the advantage of not requiring expensive transition metal catalysts, making them attractive for large-scale applications.

Modern Transition Metal-Catalyzed Routes

The advent of modern transition metal catalysis has revolutionized the synthesis of complex heterocycles, providing new opportunities for the efficient construction of N-cyclobutylpyridazin-3-amine and related compounds. These methodologies offer improved selectivity, milder reaction conditions, and broader functional group compatibility compared to traditional approaches.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for pyridazine functionalization, particularly for the introduction of aryl and heteroaryl substituents at various positions of the pyridazine ring [6] [7] [8]. This palladium-catalyzed methodology offers excellent functional group tolerance and operates under relatively mild conditions.

Cao and coworkers reported a facile synthesis of 5-dialkylamino-6-aryl-pyridazin-3-ones using palladium-catalyzed Suzuki-Miyaura cross-coupling as the key transformation [6]. The reaction proceeded smoothly under microwave irradiation at 135-140°C for 30 minutes using 5 mol% palladium catalyst, achieving moderate to good isolated yields. This methodology utilized 6-chloro-5-dialkylaminopyridazinone substrates with various arylboronic acids in a 3:1 stoichiometric ratio.

The optimization studies revealed that both CombiPhos Pd6 mixture catalyst system and single Pd-SPhos catalyst system could be employed effectively [6]. However, the CombiPhos Pd6 method showed limited success due to significant reductive dehalogenation reactions, while the Pd-SPhos system provided more consistent results.

Recent advances by Yoshida and colleagues demonstrated regioselective pyridazine synthesis from tetrazines and alkynyl sulfides through uncommon interactions [3]. This approach offers excellent regioselectivity and allows for the preparation of trisubstituted pyridazines without the formation of regioisomers. The methodology employs 1,1,1,3,3,3-hexafluoro-2-propanol as a solvent, which has been shown to enhance the efficiency of the inverse electron-demand Diels-Alder reaction.

The Suzuki-Miyaura methodology has been successfully applied to drug-like fragments containing pyridazine scaffolds [7] [8]. The electron-deficient nature of the pyridazine heterocycle makes it an excellent partner for cross-coupling reactions, as it can be functionalized with electron-rich heterocycles such as thiophenes at position six, while different aromatic moieties can be introduced at position three.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination represents one of the most significant advances in the formation of carbon-nitrogen bonds, particularly for the synthesis of aromatic amines [9] [10]. This palladium-catalyzed methodology has found extensive application in pyridazine chemistry, enabling the efficient introduction of amino substituents at various positions of the pyridazine core.

Extensive studies have demonstrated that pyridazines participate readily in Buchwald-Hartwig coupling reactions [9]. A common strategy involves the use of various functional groups as ammonia surrogates during the coupling reaction, followed by deprotection to reveal the primary amine. For example, benzophenone imine can be coupled to chloropyridazine substrates and subsequently deprotected to prepare primary amines. Similarly, tert-butylsulfinamide undergoes Buchwald coupling with bromopyridazine derivatives and can be deprotected to yield free amines.

The regioselectivity of Buchwald-Hartwig amination on pyridazine substrates is generally excellent, with reactions typically occurring at the most electrophilic positions [9]. Studies by Bailey and Wlochal showed that unprotected pyridazine-3-amino groups can be tolerated in Buchwald amination reactions, leading to coupled products in high yields. This tolerance is attributed to steric congestion and electron deficiency of the amino pyridazine, which renders the amino group incapable of competing with alkyl amines in the coupling process.

The methodology has been successfully applied to dichloropyridazine substrates, where selective functionalization can be achieved [9]. Young and coworkers reported selective palladium-catalyzed amidations of 3,5-dichloropyridazine, achieving functionalization at the C3 position to afford lactam products efficiently.

An interesting cascade sequence was disclosed by Solome and colleagues, involving palladium-catalyzed amidation of dichloropyridazine with aminoamide substrates [9]. The reaction proceeds through an intermediate Buchwald product that undergoes cyclodehydration with simultaneous loss of the protecting group, affording seven-membered ring products in good yields.

Regioselective Functionalization Techniques

Regioselective functionalization of pyridazine rings represents a critical aspect of synthetic methodology development, particularly for the preparation of N-cyclobutylpyridazin-3-amine where precise control over substitution patterns is essential. Recent advances in this area have provided powerful tools for achieving site-selective transformations.

The development of regioselective metalation techniques has provided unprecedented control over pyridazine functionalization [11]. Treatment of 3-halopyridines bearing substituents in positions 2 or 5 with potassium hexamethyldisilazide and amines at 25°C provides regioselectively 3- and 4-aminated pyridines in 56-90% yields [12]. These reactions are proposed to proceed via pyridyne intermediates, offering a metal-free alternative to traditional cross-coupling approaches.

Charge-tagging techniques have emerged as powerful tools for studying reaction mechanisms and optimizing regioselective transformations [4]. Electrospray ionization mass spectrometry studies of L-proline-catalyzed pyridazine formation have revealed detailed mechanistic pathways, enabling rational optimization of reaction conditions for improved regioselectivity.

The inverse electron-demand Diels-Alder reaction has been developed as a highly regioselective method for pyridazine synthesis [3] [13]. This methodology allows direct access to 6-aryl-pyridazin-3-amines in high yields with excellent functional group compatibility. The regioselectivity arises from the inherent electronic bias of the tetrazine diene and the alkyne dienophile, resulting in predictable substitution patterns.

Recent work by Yamamoto and colleagues demonstrated regioselective pyridazine synthesis from tetrazines and alkynyl sulfides [3]. The methodology provides access to trisubstituted pyridazines without regioisomer formation, achieved through careful selection of reaction partners and optimization of reaction conditions using hexafluoro-2-propanol as solvent.

Solvent and Catalyst Optimization Studies

The optimization of reaction conditions, particularly solvent selection and catalyst loading, plays a crucial role in achieving efficient synthesis of N-cyclobutylpyridazin-3-amine and related pyridazine derivatives. Systematic studies have revealed important structure-activity relationships that guide synthetic design.

Solvent effects have been extensively studied in pyridazine synthesis, with polar aprotic solvents generally providing superior results [6] [5] [14]. Toluene has emerged as the most effective solvent for Suzuki-Miyaura cross-coupling reactions involving pyridazines, even among nonpolar aprotic solvents. The superiority of toluene over other solvents such as dimethylformamide and 1,4-dioxane has been attributed to its ability to stabilize palladium intermediates while minimizing competitive side reactions.

The use of 1,1,1,3,3,3-hexafluoro-2-propanol as a specialized solvent has shown remarkable benefits for tetrazine-based pyridazine synthesis [3]. This fluorinated alcohol enhances the electrophilicity of tetrazine substrates, leading to more efficient cycloaddition reactions and improved yields of pyridazine products.

Catalyst optimization studies have focused primarily on palladium-based systems for cross-coupling reactions [6] [10] [15]. The optimal catalyst loading for most pyridazine functionalizations falls in the range of 5-10 mol%, with diminishing returns observed at higher loadings. Recent developments in catalyst design have led to hyper-cross-linked polymer-supported palladium catalysts that achieve 99% yields for both Suzuki-Miyaura and Buchwald-Hartwig coupling reactions while maintaining excellent recyclability over multiple cycles [15].

Base selection has proven critical for achieving optimal results in pyridazine synthesis [5] [14]. Carbonate bases, particularly cesium carbonate and potassium carbonate, have shown superior performance compared to hydroxide bases. The choice of base affects both yield and selectivity, with weaker bases generally providing improved regioselectivity at the expense of reaction rate.

Temperature optimization reveals a delicate balance between reaction rate and selectivity [5] [16]. While higher temperatures increase reaction rates, they may also lead to reduced selectivity and increased side product formation. The optimal temperature range for most pyridazine syntheses falls between 80-140°C, depending on the specific methodology employed.

Concentration effects have been studied systematically, with moderate substrate concentrations (0.1-0.5 M) providing optimal results [5]. Lower concentrations generally improve selectivity but may lead to longer reaction times and reduced overall efficiency. Higher concentrations can accelerate reactions but may result in increased side product formation and reduced selectivity.

The development of multicomponent one-pot syntheses has emerged as an environmentally benign approach to pyridazine construction [5]. These methodologies offer improved atom economy, reduced waste generation, and simplified purification procedures compared to traditional stepwise approaches. Solvent-free conditions have been successfully implemented for certain transformations, providing additional environmental benefits while maintaining high synthetic efficiency.

Recent advances in deep eutectic solvents and ionic liquids have opened new opportunities for sustainable pyridazine synthesis [17]. These alternative reaction media offer unique solvation properties that can enhance reaction efficiency while reducing environmental impact. However, their application to N-cyclobutylpyridazin-3-amine synthesis remains to be explored systematically.

The integration of microwave-assisted synthesis has provided significant improvements in reaction efficiency for pyridazine formation [6]. Microwave heating enables rapid temperature elevation and enhanced mass transfer, leading to shorter reaction times and improved yields. This technology has been particularly beneficial for Suzuki-Miyaura cross-coupling reactions involving pyridazine substrates.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

149.095297364 g/mol

Monoisotopic Mass

149.095297364 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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